N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-2-chloropyridine-3-carboxamide
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Overview
Description
Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs . Recently, more interest has been focused on pyrazolines and their derivatives due to their confirmed biological as well as pharmacological activities .
Synthesis Analysis
Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap have been calculated using the DFT method with BLYP, PW91, PWC functionals and 6-31G* basis set .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques such as FTIR, 1 H NMR, 13 C NMR and mass spectrometry .Mechanism of Action
The mechanism of action of similar compounds has been studied. For example, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Safety and Hazards
Future Directions
The development of new antimicrobial drugs is most needed due to rapid growth in global antimicrobial resistance. Thus, in this context, a series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives was synthesized . The synthesized compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Properties
IUPAC Name |
N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-2-chloropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN4O/c17-12-5-3-11(4-6-12)10-22-14(7-9-20-22)21-16(23)13-2-1-8-19-15(13)18/h1-9H,10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCMLENRMUTDIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=NN2CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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